molecular formula C17H18N4O2S B2796595 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone CAS No. 690642-30-9

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone

Cat. No. B2796595
CAS RN: 690642-30-9
M. Wt: 342.42
InChI Key: JQKDJOAQZMVOOE-UHFFFAOYSA-N
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Description

“2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone” is a chemical compound with the linear formula C23H18N4OS . It is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl group, a thio group, and a morpholinoethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available literature, similar compounds have been subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.49 . Other physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for anticancer activity against human neuroblastoma and human colon carcinoma cell lines. Some derivatives demonstrated significant cytotoxicity, indicating the potential of this chemical scaffold in developing anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial and Antifungal Properties

Compounds synthesized from 1,2,4-triazolo[4,3-a]quinoline and related scaffolds have been investigated for antimicrobial and antifungal activities. Research shows that these derivatives can exhibit good to moderate activity against a variety of microorganisms, suggesting their utility in developing new antimicrobial and antifungal agents (Muhammet Özyanik et al., 2012).

Synthesis and Characterization

Studies on the synthesis and characterization of triazolo and pyrazolo derivatives of quinoline nucleus have provided valuable insights into the chemical behavior and properties of these compounds. These research efforts contribute to the understanding of how different substitutions and chemical modifications impact the activity and stability of the resulting compounds (A. Sharba et al., 2016).

Molecular Rearrangements and Synthesis Techniques

Further studies explore the molecular rearrangements and innovative synthesis techniques for creating triazolo[4,3-a]quinoline derivatives. These researches not only expand the toolkit for synthesizing these compounds but also open up new pathways for developing drugs and materials with tailored properties (Derek L. Crabb et al., 1999).

Future Directions

Future research could focus on further exploring the antiviral and antimicrobial potential of this compound and similar derivatives . Additionally, more detailed studies on its physical and chemical properties, safety profile, and mechanism of action could be beneficial.

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12-10-15-18-19-17(21(15)14-5-3-2-4-13(12)14)24-11-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDJOAQZMVOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone

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